4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Lipophilicity Drug Discovery Pharmacokinetics

Prioritize 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8) for projects requiring precise electronic/steric properties. The crystalline solid (mp 137-141°C) enables simple recrystallization, reducing handling risks versus oily analogs like 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine. Its LogP of 2.2-2.8 offers predictable aqueous/organic partitioning—a key advantage over less lipophilic dimethoxy variants. Pre-validated reverse-phase HPLC methods and multi-technique spectral libraries (NMR, FTIR, MS) allow immediate identity verification, saving method development time.

Molecular Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS No. 86-16-8
Cat. No. B1583407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Diethoxy-4-nitrophenyl)morpholine
CAS86-16-8
Molecular FormulaC14H20N2O5
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1N2CCOCC2)OCC)[N+](=O)[O-]
InChIInChI=1S/C14H20N2O5/c1-3-20-13-10-12(16(17)18)14(21-4-2)9-11(13)15-5-7-19-8-6-15/h9-10H,3-8H2,1-2H3
InChIKeyKNHGNICBXADRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8): Procurement-Relevant Baseline Properties and Identity


4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8) is an organic compound with the molecular formula C14H20N2O5 and a molecular weight of 296.32 g/mol . It is a key intermediate in the synthesis of photosensitive materials and pharmaceutical building blocks [1]. The compound is characterized as a white crystalline solid with a reported melting point range of 137-141 °C and is known for its distinct spicy odor and solubility in organic solvents, while being insoluble in water [1]. It is commercially available with typical purities of 98% (HPLC) or higher [2].

Why 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Cannot Be Interchanged with Generic Morpholine or Other Alkoxy Analogs


The specific 2,5-diethoxy-4-nitrophenyl substitution pattern on the morpholine ring in CAS 86-16-8 is critical for its intended applications, which often rely on precise electronic and steric properties [1]. Generic morpholine or other analogs, such as those with methoxy groups (e.g., 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine, CAS 59411-71-1) or different heterocycles (e.g., pyrrolidine analogs like 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine, CAS 68052-13-1), cannot be assumed to perform identically [2][3]. These structural variations lead to significant differences in key physicochemical parameters like molecular weight, lipophilicity (LogP), and chromatographic behavior, directly impacting reaction yields, purification efficiency, and final material performance in specialized applications [4].

Quantitative Differentiation Evidence for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine vs. Closest Analogs


Lipophilicity and Predicted Absorption: Higher LogP vs. Dimethoxy Analog

4-(2,5-Diethoxy-4-nitrophenyl)morpholine exhibits significantly higher lipophilicity compared to its dimethoxy analog, 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine [1]. This is quantified by the difference in calculated LogP values, where the diethoxy compound has a LogP of 2.2-2.8 versus a predicted LogP of approximately 1.4 for the dimethoxy analog, based on the addition of two methylene groups [2].

Lipophilicity Drug Discovery Pharmacokinetics LogP

Physical Property for Crystallization and Purification: Distinct Melting Point vs. Pyrrolidine Analog

The target compound's melting point provides a verifiable advantage in purification workflows compared to a closely related heterocyclic analog [1]. 4-(2,5-Diethoxy-4-nitrophenyl)morpholine has a reported melting point range of 137-141 °C , while 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine is reported as an oil or low-melting solid at room temperature [1].

Purification Crystallization Process Chemistry Melting Point

Validated Analytical Method for Purity Assessment and Quality Control

A reproducible reverse-phase HPLC method using a Newcrom R1 column has been established specifically for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine [1]. This method, using an acetonitrile/water/phosphoric acid mobile phase, is validated for both analytical and preparative applications and is MS-compatible when phosphoric acid is replaced with formic acid [1].

Quality Control Analytical Chemistry HPLC Procurement

Comprehensive Spectroscopic Reference Data for Identity Verification

A robust set of spectroscopic reference data, including 7 NMR, 2 FTIR, 1 Raman, and 1 MS(GC) spectra, is available in a curated database for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine [1]. This allows for rapid and confident structural confirmation upon receipt of material.

Identity NMR Spectroscopy Quality Control

Procurement-Critical Application Scenarios for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine


Specialty Synthesis Requiring Defined Lipophilicity

For projects developing photosensitive materials or pharmaceutical intermediates where a specific balance of lipophilicity is crucial for reactivity or membrane permeability, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (CAS 86-16-8) should be prioritized. Its calculated LogP of 2.2-2.8 provides a distinct advantage over less lipophilic analogs like 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine, offering predictable partitioning behavior in organic/aqueous reaction systems [1].

Process Development with Simplified Purification and Handling

In a process development setting, the crystalline nature of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine (melting point 137-141 °C) provides a clear operational advantage over oily analogs such as 1-(2,5-Diethoxy-4-nitrophenyl)pyrrolidine. The ability to purify the material by simple recrystallization, combined with its solid physical state, reduces handling risks, minimizes solvent waste, and simplifies process scale-up compared to an alternative that is a liquid [2].

Quality Control Using Validated Analytical Methods

Procurement of CAS 86-16-8 for GMP or ISO-certified environments is supported by the availability of a pre-validated reverse-phase HPLC method. This method, using a Newcrom R1 column, enables immediate implementation for purity analysis and preparative isolation, saving significant time and resources that would otherwise be required for method development and validation [3].

Analytical Reference Standard for Structural Confirmation

When identity verification is paramount, sourcing 4-(2,5-Diethoxy-4-nitrophenyl)morpholine is advantageous due to the existence of a comprehensive, multi-technique spectral library (NMR, FTIR, MS). This allows analytical chemists to immediately confirm the structure and purity of the procured batch against an authoritative reference dataset, ensuring material integrity for critical applications [4].

Technical Documentation Hub

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